![molecular formula C6H10N2O B14625712 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 54541-36-5](/img/structure/B14625712.png)
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its distinct structural features It contains a three-membered ring fused with a five-membered ring, incorporating an oxygen atom and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an alkyne or alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure incorporating an oxygen atom and two nitrogen atoms. This distinct arrangement imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
54541-36-5 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1,4,4-trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C6H10N2O/c1-5(2)4-6(3,9-4)8-7-5/h4H,1-3H3 |
Clave InChI |
YVEGYNVHOUOQNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(O2)(N=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


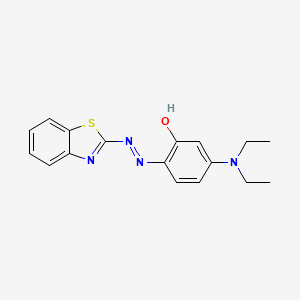
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)

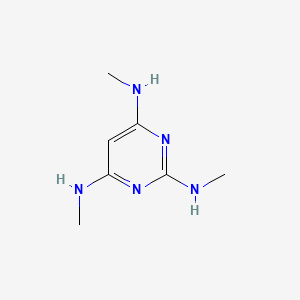
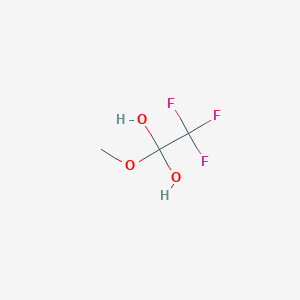
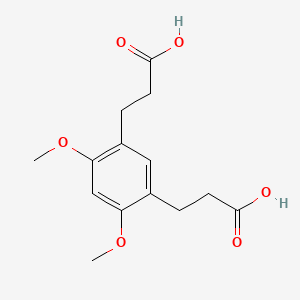
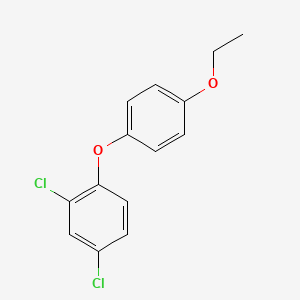
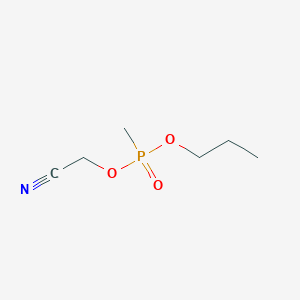
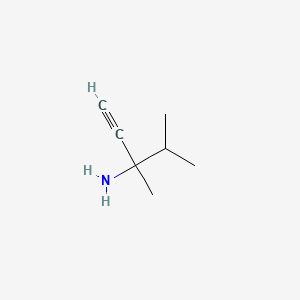

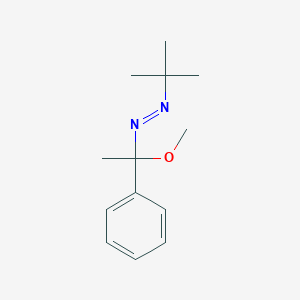
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

